1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Overview
Description
Synthesis Analysis
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole is synthesized through the reaction of 2-hydrazino-1-phenylethanol with dibenzoylmethane. This process involves esterification and etherification steps starting from the sodium salt of the compound, leading to various derivatives with significant sedative effects in mice and notable platelet anti-aggregating activity in vitro, among other activities (Bondavalli et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound has been detailed through single crystal X-ray diffraction, showcasing a twisted conformation. Key structural features include the dihedral angles formed by phenyl rings with the pyrazole ring, underlining the compound's complex geometry (Kansız et al., 2018).
Chemical Reactions and Properties
Chemical reactions of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole involve its transformation into N-substituted and N,N-disubstituted derivatives. These reactions leverage the compound's functionality as a core structure for synthesizing derivatives with varied biological activities, including anti-inflammatory, analgesic, and local anesthetic properties (Bondavalli et al., 1988).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystallinity, relate closely to its molecular structure and synthesis method. While specific studies on these physical properties were not identified, the synthesis and structural analyses imply a solid state with defined melting points and solubility characteristics influenced by substituent groups and synthesis conditions.
Chemical Properties Analysis
Its chemical properties, including reactivity and stability, are highlighted by its capacity to form various derivatives. The compound's interactions with different reagents, leading to esters, ethers, and carbamates, demonstrate its versatile reactivity. This reactivity is further evidenced by its application in synthesizing compounds with a range of biological activities, reflecting its stability and potential for modification (Bruno et al., 1990).
Safety And Hazards
Future Directions
The future directions for research on “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .
properties
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFZRKYYWGXJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217203 | |
Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
CAS RN |
67000-27-5 | |
Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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